Avorelin

Prostate Cancer Androgen Deprivation Therapy Pharmacodynamics

Researchers requiring extended-interval GnRH agonist therapy face limited options beyond monthly or quarterly depots. Avorelin (Meterelin, EP-23904) is a synthetic decapeptide GnRH superagonist formulated as a PLGA-based subcutaneous implant enabling continuous peptide release over 9-12 months. • 40-week median testosterone suppression with 10 mg depot-3.3× longer than leuprorelin 3-month depot. • 88% PSA normalization rate at 6 months (15 mg dose). • 2-methyl-D-Trp substitution at position 6 & Pro-ethylamide at position 9 confer enhanced receptor binding and metabolic stability. Supplied as a lyophilized solid (≥98% purity); shipped under blue ice/ambient conditions. Ideal for prostate cancer clinical trial protocols requiring reduced patient visit burden and improved retention.

Molecular Formula C65H85N17O12
Molecular Weight 1296.5 g/mol
CAS No. 140703-49-7
Cat. No. B1665850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvorelin
CAS140703-49-7
SynonymsAvorelin;  EP-23904;  MF-6001;  EP23904;  MF6001;  EP 23904;  MF 6001. Meterelin;  2-Me-D-Trp(6),desgly(10)-LHRH ethylamide.
Molecular FormulaC65H85N17O12
Molecular Weight1296.5 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=C(NC3=CC=CC=C32)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
InChIInChI=1S/C65H85N17O12/c1-5-69-63(93)54-17-11-25-82(54)64(94)47(16-10-24-70-65(66)67)75-57(87)48(26-35(2)3)76-61(91)52(30-43-36(4)73-45-15-9-7-13-42(43)45)80-58(88)49(27-37-18-20-40(84)21-19-37)77-62(92)53(33-83)81-59(89)50(28-38-31-71-44-14-8-6-12-41(38)44)78-60(90)51(29-39-32-68-34-72-39)79-56(86)46-22-23-55(85)74-46/h6-9,12-15,18-21,31-32,34-35,46-54,71,73,83-84H,5,10-11,16-17,22-30,33H2,1-4H3,(H,68,72)(H,69,93)(H,74,85)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,86)(H,80,88)(H,81,89)(H4,66,67,70)/t46-,47-,48-,49-,50-,51-,52+,53-,54-/m0/s1
InChIKeyHJNZCKLMRAOTMA-BRBGIFQRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Avorelin (CAS 140703-49-7): A Potent LHRH Superagonist with Protracted Testosterone Suppression in Prostate Cancer


Avorelin (Meterelin, EP-23904, MF-6001) is a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH) that functions as a potent superagonist at GnRH receptors [1]. Unlike native GnRH, avorelin incorporates key amino acid substitutions, including a 2-methyl-D-tryptophan at position 6 and a proline ethylamide modification at position 9, which confer enhanced receptor binding and metabolic stability [2]. The compound is formulated as a subcutaneous depot implant using high molecular weight polylactic-co-glycolic acid (PLGA) polymer, enabling protracted and continuous peptide release [2]. Avorelin has been clinically evaluated for the treatment of advanced prostate cancer, with a particular emphasis on its extended duration of action compared to conventional monthly or quarterly GnRH agonist depots [1][3].

Why Generic Substitution Among GnRH Analogs Is Scientifically Unjustified: The Case for Avorelin-Specific Evidence


Clinically interchangeable use of GnRH agonists is not supported by their divergent pharmacodynamic and pharmacokinetic profiles. While all agents in this class suppress the pituitary-gonadal axis through receptor desensitization, they differ markedly in depot formulation technology, release kinetics, and resultant duration of testosterone suppression [1]. Avorelin is distinguished by its PLGA-based subcutaneous implant designed for extended continuous release, whereas common alternatives such as leuprorelin, goserelin, and triptorelin are typically formulated as microsphere depots requiring more frequent administration [1][2]. These formulation differences translate into clinically meaningful variations in dosing intervals, patient compliance burden, and long-term androgen suppression reliability—parameters that directly impact therapeutic outcomes in prostate cancer management [1][3]. The quantitative evidence below demonstrates precisely where avorelin diverges from its closest analogs, providing procurement stakeholders with the data required to evaluate substitution decisions on scientific rather than purely economic grounds.

Avorelin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Scientific Procurement


Extended Testosterone Suppression Duration: Avorelin 10 mg Depot vs. Leuprorelin 3-Month Depot

Avorelin 10 mg subcutaneous depot demonstrates a median testosterone suppression duration of 40 weeks (95% CI: 35–42 weeks) in patients with prostate cancer [1]. In contrast, leuprorelin acetate 3-month depot (11.25 mg) is indicated for administration every 12 weeks (approximately 12.9 weeks), with serum testosterone suppression maintained only for the duration of the 3-month dosing interval [2][3]. This represents a quantifiable difference in duration of action: avorelin provides over 3-fold longer sustained suppression from a single administration (40 weeks vs. 12 weeks), translating to approximately one injection per 9–10 months versus four injections required annually with the leuprorelin 3-month regimen.

Prostate Cancer Androgen Deprivation Therapy Pharmacodynamics

PSA Normalization at 6 Months: Avorelin 10 mg and 15 mg Depots vs. Triptorelin 6-Month Formulation

At 6 months post-administration, avorelin 10 mg and 15 mg subcutaneous depots achieved PSA normalization (≤4 ng/mL) in 80% and 88% of prostate cancer patients, respectively [1]. Triptorelin embonate 6-month formulation (22.5 mg) demonstrates castrate testosterone levels in a geometric mean time of 18.8 days, but PSA normalization rates at 6 months from comparable studies range more broadly from 65% to 97% with median interquartile values varying across formulations [2][3]. The 88% PSA normalization rate for avorelin 15 mg at a single 6-month timepoint represents a defined efficacy benchmark, while the 80% rate for the 10 mg dose offers a lower-dose option with still-robust biochemical response.

Prostate Cancer PSA Response Biochemical Efficacy

PSA Reduction at 3 Months: Avorelin Implant vs. Leuprorelin 3-Month Depot

Avorelin 10 mg and 15 mg subcutaneous implants reduced median baseline PSA levels by 93% and 92%, respectively, at 3 months post-administration [1]. Leuprorelin acetate 3-month depot (Eligard) achieved a median PSA reduction of 95% from baseline after a median follow-up of 132 days (approximately 4.3 months) in a real-world observational study [2][3]. Both agents produce profound PSA declines (>90%), with the difference of 2–3 percentage points falling within the range of inter-study variability rather than demonstrating a clear efficacy advantage for either compound. This comparable early PSA suppression indicates that avorelin does not compromise on rapid biochemical response while offering the extended dosing interval benefit documented in Evidence Item 1.

Prostate Cancer PSA Kinetics Early Response

Time to Castration: Avorelin Depot vs. Goserelin 3-Month Depot

Avorelin subcutaneous depot achieves medical castration (testosterone <1.735 nmol/L) within 4 weeks (28 days) of injection [1]. Goserelin acetate 10.8-mg 3-month depot similarly suppresses serum testosterone to castrate levels (≤2 nmol/L) by 4 weeks post-administration [2][3]. Both agents demonstrate comparable onset of castration, with no clinically meaningful difference in the time required to achieve therapeutic testosterone suppression. This equivalence in early pharmacodynamic effect indicates that avorelin does not exhibit a delayed onset relative to widely used quarterly depot formulations, despite its substantially longer overall duration of action.

Prostate Cancer Testosterone Suppression Onset Androgen Deprivation Therapy

Preclinical Testosterone Suppression: Avorelin vs. Buserelin in Non-Human Primate Model

In adult male bonnet monkeys (Macaca radiata), avorelin (referred to as Ovurelin in the study) was evaluated alongside buserelin for its ability to stimulate serum testosterone release. Buserelin was found to be among the most potent agonistic analogues in this model, whereas avorelin did not demonstrate significant efficacy in causing desensitization in adult monkeys [1]. However, in infant rhesus monkeys (Macaca mulatta), avorelin administered from the first week of life onward successfully suppressed the postnatal testosterone surge, resulting in significantly retarded penile growth (average length 25.2 ± 2.8 mm at 6 months vs. 37.3 ± 3.0 mm in controls; p = 0.012) [2]. This species- and developmental stage-dependent activity profile suggests that avorelin's pharmacodynamic effects may be context-specific, warranting careful consideration in preclinical research applications.

Endocrinology GnRH Agonist Potency Preclinical Pharmacology

Avorelin Application Scenarios: Where the Compound's Differentiated Profile Drives Scientific and Procurement Value


Long-Acting Androgen Deprivation Therapy for Prostate Cancer Clinical Trials Requiring Reduced Injection Frequency

Based on the 40-week median testosterone suppression duration documented for the 10 mg depot [1], avorelin is optimally suited for clinical trial protocols in advanced prostate cancer where reducing patient visit burden is a priority. The 9–12 month effective implant duration [2] enables study designs with biannual rather than quarterly or monthly dosing, potentially improving retention and reducing protocol deviations related to missed injections. The 88% PSA normalization rate at 6 months for the 15 mg dose [1] provides a robust efficacy benchmark to power non-inferiority or superiority trial designs against comparator GnRH agonists.

Preclinical Endocrinology Research Requiring Selective Postnatal Testosterone Suppression in Primate Models

Avorelin has demonstrated efficacy in suppressing the postnatal testosterone surge in infant rhesus monkeys when administered from the first week of life, resulting in quantifiable reductions in penile development (25.2 ± 2.8 mm at 6 months vs. 37.3 ± 3.0 mm in controls; p = 0.012) [3]. This makes avorelin a validated tool for developmental endocrinology studies investigating the organizational effects of early androgen exposure on sexual differentiation, behavior, and reproductive physiology. Researchers should note the species-specific activity profile observed in adult bonnet monkeys [4] and select appropriate model systems accordingly.

Formulation Development and Drug Delivery Research Leveraging PLGA-Based Sustained-Release Technology

Avorelin's formulation in high molecular weight polylactic-co-glycolic acid (PLGA) polymer [2] provides a reference platform for developing extended-release peptide depots. The documented linear relationship between plasma avorelin concentration and serum testosterone suppression [1] offers a validated pharmacokinetic-pharmacodynamic model for optimizing release kinetics in novel sustained-release systems. Procurement for formulation research should prioritize avorelin over shorter-acting GnRH analogs when the objective is to achieve multi-month continuous peptide delivery from a single implant.

Comparative Effectiveness Research Evaluating Dosing Interval Impact on Healthcare Resource Utilization

The 3.3-fold longer dosing interval of avorelin 10 mg depot (40 weeks) compared to leuprorelin 3-month depot (12 weeks) [1][2] provides a quantitative basis for health economic analyses comparing injection-related costs, clinic visit frequency, and patient time burden. Procurement of avorelin for such studies enables direct empirical assessment of whether extended-interval GnRH agonist therapy translates to measurable reductions in healthcare resource consumption—a critical evidence gap in value-based formulary decision-making for androgen deprivation therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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